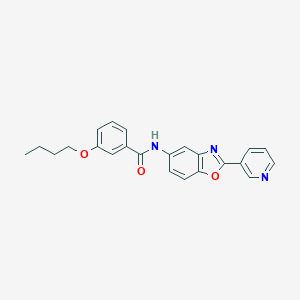![molecular formula C21H20N4O2S2 B278649 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as BPTP, is a small molecule that has been extensively studied for its potential applications in scientific research. BPTP is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of BPTP involves its ability to bind to and inhibit the activity of certain enzymes and proteins. For example, BPTP binds to the active site of human carbonic anhydrase II, inhibiting its activity and preventing the production of bicarbonate ions. This leads to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Similarly, BPTP inhibits the activity of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a decrease in inflammation.
Biochemical and Physiological Effects
BPTP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes and pro-inflammatory cytokines, BPTP has been shown to exhibit antioxidant activity, which is beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. BPTP has also been shown to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and reducing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BPTP in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in disease processes. Additionally, BPTP has been shown to exhibit low toxicity in vitro, which makes it a safe and effective tool for studying biological processes. One of the limitations of BPTP is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of BPTP. One area of research is the development of BPTP analogs with improved solubility and bioavailability. Additionally, the role of BPTP in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation. Finally, the potential use of BPTP as a therapeutic agent in cancer treatment is an area of active research.
Métodos De Síntesis
BPTP can be synthesized using a two-step process. The first step involves the reaction of 4-methylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to yield 5-(4-methylphenyl)-1,3,4-thiadiazol-2-ylthioacetamide. The second step involves the reaction of this intermediate with benzyl chloroformate and pyrrolidine-3-carboxylic acid to yield BPTP.
Aplicaciones Científicas De Investigación
BPTP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II, which is implicated in a variety of diseases, including glaucoma, epilepsy, and osteoporosis. BPTP has also been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BPTP has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C21H20N4O2S2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-7-9-17(10-8-14)25-12-16(11-18(25)26)19(27)22-20-23-24-21(29-20)28-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,22,23,27) |
Clave InChI |
UESBXCRSEZWTSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
